molecular formula C18H19N5O3S2 B11429063 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11429063
M. Wt: 417.5 g/mol
InChI Key: ZHSXJWOKIPGJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a benzothiadiazole core, a sulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.

    Attachment of the Piperidine Carboxamide Moiety: The final step involves coupling the benzothiadiazole sulfonyl chloride with the piperidine carboxamide derivative under suitable conditions, such as the presence of a base and a solvent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Coupling Reactions: The compound can be involved in coupling reactions with other organic molecules to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium catalysts).

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Organic Electronics: The compound’s photoluminescent properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Photoluminescence: It is used in the development of photoluminescent materials for imaging and sensing applications.

    Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development and therapeutic applications.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with molecular targets through its functional groups. The benzothiadiazole core can participate in electron transfer processes, while the sulfonyl and piperidine carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide can be compared with other benzothiadiazole derivatives:

    2,1,3-Benzothiadiazole-4-sulfonyl chloride: This compound is a precursor in the synthesis of various benzothiadiazole derivatives.

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and visible light organophotocatalysts.

    4,7-Bis(bromomethyl)-2,1,3-benzothiadiazole: This derivative is used in the synthesis of more complex organic molecules.

The uniqueness of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct electronic and photophysical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N5O3S2/c24-18(20-12-14-4-1-2-9-19-14)13-7-10-23(11-8-13)28(25,26)16-6-3-5-15-17(16)22-27-21-15/h1-6,9,13H,7-8,10-12H2,(H,20,24)

InChI Key

ZHSXJWOKIPGJFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.